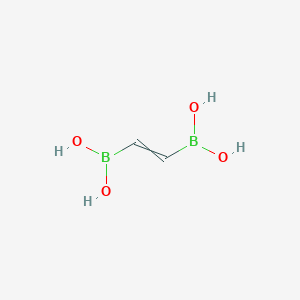

Ethene-1,2-diyldiboronic acid

Description

Properties

CAS No. |

202604-84-0 |

|---|---|

Molecular Formula |

C2H6B2O4 |

Molecular Weight |

115.69 g/mol |

IUPAC Name |

2-boronoethenylboronic acid |

InChI |

InChI=1S/C2H6B2O4/c5-3(6)1-2-4(7)8/h1-2,5-8H |

InChI Key |

IPIQSMYKNQWSLO-UHFFFAOYSA-N |

Canonical SMILES |

B(C=CB(O)O)(O)O |

Origin of Product |

United States |

Platinum Catalyzed Diboration of Acetylene:this Method, Often Employing Platinum Catalysts Such As Pt Dba ₂ Dba = Dibenzylideneacetone , is Highly Effective for Forming the Desired C B Bonds Across the Acetylene Triple Bond.

Scalability: The scalability of this process faces several challenges. The use of acetylene (B1199291) gas requires specialized handling equipment due to its flammability and potential to form explosive acetylides. Reactions are typically conducted under pressure, which adds complexity and cost to reactor design for large-scale production. The platinum catalyst, being a precious metal, represents a significant cost factor. Efficient catalyst recovery and recycling are crucial for economic viability on a larger scale. The purification of the product often involves chromatography, which is not ideal for industrial-scale throughput.

Overview of Ethene 1,2 Diyldiboronic Acid As a Versatile Synthetic Intermediate and Building Block

Ethene-1,2-diyldiboronic acid, with its ethene linker between the two boronic acid groups, is a particularly valuable vicinal diboronic acid. It serves as a rigid and reactive building block in the synthesis of a variety of organic and materials chemistry applications.

One of the most prominent applications of this compound and its derivatives is in the construction of Covalent Organic Frameworks (COFs). mdpi.comresearchgate.net COFs are porous, crystalline materials with a wide range of potential uses, including gas storage, catalysis, and optoelectronics. mdpi.com The diboronic acid functionality allows for the formation of robust boronate ester linkages with polyol monomers, leading to the formation of stable and ordered two-dimensional or three-dimensional frameworks. mdpi.commdpi.com For instance, the solvothermal condensation of thieno[3,2-b]thiophene-2,5-diyldiboronic acid with a polyol has been used to create a porous COF. mdpi.com

Furthermore, derivatives of this compound, such as its pinacol (B44631) ester, are used in the preparation of poly(p-phenyleneethynylene)s (PPEs), which are important materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). chemicalbook.com

Below is a table summarizing some key properties of a related compound, [(E)-Ethene-1,2-Diylbis(3-Chloro-4,1-Phenylene)]diboronic Acid.

| Property | Value |

| Molecular Formula | C14H12B2Cl2O4 |

| Molecular Weight | 336.8 g/mol |

| IUPAC Name | [4-[(E)-2-(4-borono-2-chlorophenyl)ethenyl]-3-chlorophenyl]boronic acid |

| ChEMBL ID | CHEMBL4078202 |

Table 1: Properties of [(E)-Ethene-1,2-Diylbis(3-Chloro-4,1-Phenylene)]diboronic Acid. Data sourced from PubChem. nih.gov

Metal and Base Free Diboration:a Significant Advancement from a Green Chemistry Perspective is the Development of a Metal and Base Free Diboration of Alkynes Using Only Bis Pinacolato Diboron B₂pin₂ and Water.rsc.orgthis Method Avoids Stoichiometric Base and Transition Metal Catalysts, Which Simplifies the Process and Reduces Waste.

Single-Crystal X-ray Diffraction Studies of Ethene-1,2-diyldiboronic Acid and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. rigaku.com It allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state. rigaku.com

The packing of these molecules in the crystal lattice is governed by a combination of hydrogen bonding, π-π stacking, and other weaker interactions. nih.gov For example, in a co-crystal of 1,4-benzenediboronic acid and 1,2-bis(4-pyridyl)ethylene (bpe), the components form a 1D supramolecular arrangement. nih.gov These arrangements can further pack to form sheets and three-dimensional networks. The distances between stacked molecules are critical for potential solid-state reactivity, such as [2+2] photodimerization, which is favored when the C=C double bonds are parallel and separated by less than 4.2 Å. nsf.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.772 (1) |

| b (Å) | 12.5006 (18) |

| c (Å) | 14.187 (2) |

| α (°) | 68.991 (2) |

| β (°) | 81.829 (2) |

| γ (°) | 87.925 (2) |

The boronic acid group, B(OH)2, is an excellent hydrogen bond donor and can also act as an acceptor, leading to the formation of robust and predictable hydrogen-bonding networks. nsf.govdiva-portal.org In co-crystals with nitrogen-containing compounds like bipyridines, strong B(O)-H···N hydrogen bonds are the primary interactions driving the self-assembly process. nih.gov The geometry of these hydrogen bonds, including the donor-acceptor distances and angles, has been extensively studied. nih.gov

In addition to the primary B(O)-H···N interactions, other types of hydrogen bonds, such as B(O)-H···O, O-H···O, C-H···O, and C-H···N, contribute to the stability and dimensionality of the supramolecular structures. nih.gov The presence of water molecules can also play a crucial role in mediating hydrogen-bonding interactions, sometimes leading to the formation of hydrated assemblies. nih.govresearchgate.net The interplay of these various hydrogen bonds results in the formation of diverse architectures, including 1D chains, 2D layers, and 3D frameworks. nih.gov

Solution and Solid-State Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in both solution and the solid state.

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly studied due to its higher natural abundance (80.1%) and smaller quadrupole moment. nih.govmagritek.com ¹¹B NMR spectroscopy is particularly sensitive to the electronic environment and coordination number of the boron atom. The chemical shift (δ) in a ¹¹B NMR spectrum provides information about the hybridization state of the boron atom. Tricoordinate boron atoms in boronic acids and their esters typically resonate in a specific range of the spectrum. For example, the isotropic chemical shift for a boronic ester is around 30.3 ppm. nih.gov

Solid-state ¹¹B NMR can provide detailed information about the local structure and dynamics in boronic acid-containing materials. nih.gov The line shapes in solid-state ¹¹B NMR spectra are influenced by both the chemical shift anisotropy (CSA) and the nuclear quadrupole interaction. nih.gov The quadrupolar coupling constant (CQ) is a measure of the interaction between the nuclear electric quadrupole moment of the boron nucleus and the electric field gradient at the nucleus, providing insights into the symmetry of the local environment. Boronic acids tend to have larger CQ values compared to boronic esters, resulting in broader spectral lines. nih.gov

| Compound Type | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (CQ) (MHz) |

|---|---|---|

| Boronic Acid | ~19.6 | Typically larger than esters |

| Boronic Ester | ~30.3 | 2.76 ± 0.20 |

¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of this compound and its derivatives.

In the ¹H NMR spectrum, the protons on the ethylene (B1197577) backbone and any aromatic or aliphatic groups in the molecule will give rise to characteristic signals. The chemical shift and coupling patterns of these signals can be used to confirm the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the this compound molecule, the two carbon atoms of the ethylene bridge are chemically equivalent and would be expected to show a single resonance. docbrown.info The chemical shift of these carbons is influenced by the attached boronic acid groups. For a simple ethene molecule, the carbon chemical shift is around 123 ppm. docbrown.info The presence of the electron-withdrawing boronic acid groups would be expected to shift this value.

| Functional Group | Typical Chemical Shift (δ) (ppm) |

|---|---|

| C=C (in ethene) | 123 |

| C-O (single bond) | 50 - 65 |

| C=C (in conjugated systems) | ~130 |

| C=O (in esters/acids) | ~170 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular conformation. spectroscopyonline.com These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. spectroscopyonline.com

For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for the B-O, O-H, C=C, and C-H bonds. The O-H stretching vibrations of the boronic acid groups typically appear as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹. The B-O stretching vibrations are usually observed in the 1300-1400 cm⁻¹ region. The C=C stretching vibration of the ethylene linker would give a characteristic band, the position of which can be sensitive to conjugation and substitution.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| O-H | Stretching | ~3284 (broad) | FT-IR |

| C=C | Stretching | ~1640 | FT-IR, Raman |

| B-O | Stretching | ~1350 | FT-IR |

| C-H | Stretching | ~3008 | FT-IR, Raman |

Reactivity Profiles and Mechanistic Studies of Ethene 1,2 Diyldiboronic Acid

Catalytic Reactivity and Ligand Effects in Transition Metal-Mediated Transformations

The catalytic cycle is typically initiated by the oxidative addition of an organic halide (R-X) to a low-valent transition metal complex, most commonly a Pd(0) species rsc.org. This process involves the insertion of the metal center into the R-X bond, leading to an increase in both the metal's oxidation state (e.g., from 0 to +2) and its coordination number wikipedia.orglibretexts.org.

Three primary mechanisms for oxidative addition have been identified:

Concerted Pathway: This mechanism is common for non-polar substrates like H-H, C-H, or Si-H bonds and also applies to aryl halides libretexts.orgyoutube.com. It involves a three-center transition state, resulting in the cis-addition of the two fragments (R and X) to the metal center libretexts.orgyoutube.com.

SN2-Type Pathway: Polarized substrates, such as alkyl halides, often react via a stepwise, SN2-type mechanism libretexts.org. The nucleophilic metal complex attacks the electrophilic carbon atom, displacing the halide and leading to an inversion of stereochemistry if the carbon is a stereocenter.

Radical Pathway: Some oxidative additions can proceed through radical mechanisms, although this is less common for typical cross-coupling cycles.

In the context of a reaction involving Ethene-1,2-diyldiboronic acid, the oxidative addition step prepares the metal catalyst to accept the organoboron group in the subsequent transmetalation step.

Transmetalation is the key step where the organic moiety from the boron atom is transferred to the palladium(II) center rsc.orgwikipedia.org. For boronic acids, this step generally requires activation by a base. The base (e.g., hydroxide (B78521) or carbonate) reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [R-B(OH)₃]⁻ rsc.org.

The mechanism is believed to proceed as follows:

Boronate Formation: this compound reacts with the base to form the corresponding boronate.

Coordination and Transfer: The activated boronate coordinates to the Pd(II) complex. The ethenyl group is then transferred from the boron to the palladium atom, displacing the halide or other leaving group from the metal.

This process migrates the alkenyl group of the boronic acid to the palladium, forming a new Pd-C bond rsc.org. Given the two boronic acid groups in this compound, this transmetalation can occur once or twice, depending on the stoichiometry of the reactants, leading to mono- or di-coupled products.

Reductive elimination is the final, product-forming step of the catalytic cycle wikipedia.org. In this step, the two organic groups coupled to the metal center—the one from the initial oxidative addition and the one from the transmetalation—form a new covalent bond and are expelled from the metal's coordination sphere wikipedia.orgresearchgate.net. This process reduces the metal's oxidation state by two (e.g., from Pd(II) to Pd(0)) and regenerates the active catalyst, allowing the cycle to begin anew wikipedia.orgwikipedia.org.

A critical requirement for mononuclear reductive elimination is that the two ligands to be eliminated must be positioned cis to one another on the metal center wikipedia.orgilpi.com. If the ligands are in a trans configuration, an isomerization to the cis form must occur before elimination can proceed wikipedia.org. The reaction is believed to proceed through a nonpolar, three-center transition state umb.edu. Factors such as sterically bulky ligands can promote reductive elimination by relieving steric strain in the complex libretexts.org.

| Mechanistic Step | Description | Change in Metal Oxidation State | Key Transformation |

|---|---|---|---|

| Oxidative Addition | An organic halide (R-X) adds to the low-valent metal catalyst (e.g., Pd(0)). | Increases by 2 (e.g., 0 → +2) | Formation of a new organometallic complex with metal-carbon and metal-halide bonds. |

| Transmetalation | The ethenyl group from the activated boronic acid replaces the halide on the metal center. | No change | Transfer of the organic group from boron to the metal catalyst. |

| Reductive Elimination | The two organic groups on the metal center couple and detach, reforming the catalyst. | Decreases by 2 (e.g., +2 → 0) | Formation of a new C-C bond and regeneration of the active catalyst. |

Acid-Base Properties and Formation of Boronate Complexes

The chemical behavior of this compound is profoundly influenced by the acidic nature of its two B(OH)₂ groups. This acidity manifests as both Lewis acidity at the boron center and Brønsted acidity of the hydroxyl protons.

Boronic acids are classic Lewis acids wikipedia.orgru.nl. The boron atom in the B(OH)₂ group is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the plane of its substituents wiley-vch.de. This empty orbital can readily accept a pair of electrons from a Lewis base, such as a hydroxide ion (OH⁻) or an amine wikipedia.orgmdpi.com.

Upon reaction with a Lewis base like OH⁻, the boron center of this compound undergoes rehybridization from sp² to sp³, adopting a more stable tetrahedral geometry researchgate.net. This results in the formation of an anionic boronate complex, [(HO)₂B(OH)-CH=CH-B(OH)₃]⁻. This transformation is fundamental to its role in cross-coupling reactions, as the resulting boronate is significantly more reactive for transmetalation than the neutral boronic acid.

The formation of the boronate complex effectively lowers the pKa of the system, with the pKa of the tetrahedral boronate complex being around 7 wikipedia.org. This means that at or near physiological pH, a significant concentration of the activated boronate form can exist, facilitating reactions under relatively mild conditions researchgate.net. The hydroxyl groups also enable the formation of reversible covalent complexes with diols, forming five- or six-membered cyclic boronate esters, a process driven by the favorable transition from the sp² to the sp³ hybridized state of boron wiley-vch.deacs.org. This interaction is also pH-dependent and is a cornerstone of boronic acid chemistry in sensor development and supramolecular chemistry wikipedia.org.

| Property | Trigonal Boronic Acid Form | Tetrahedral Boronate Form |

|---|---|---|

| Boron Hybridization | sp² | sp³ |

| Geometry at Boron | Trigonal Planar | Tetrahedral |

| Charge | Neutral | Anionic (-) |

| Lewis Acidity | Acts as a Lewis acid (electron acceptor). | Lewis acidity is satisfied. |

| Reactivity in Transmetalation | Low | High (more nucleophilic organic group). |

Dehydration and Polymeric Anhydride (B1165640) Formation Mechanisms

This compound, like other boronic acids, can undergo dehydration reactions, particularly at elevated temperatures. This process involves the elimination of water molecules from two or more boronic acid groups to form boronic anhydrides. The initial step is the intermolecular dehydration between two molecules of this compound to form a linear dimeric anhydride. This process can continue, leading to the formation of longer polymeric anhydride chains.

A significant side reaction in the dehydration of boronic acids is the formation of cyclic anhydrides, known as boroxines. For this compound, intramolecular dehydration is less likely due to the geometry of the molecule. However, intermolecular dehydration can lead to the formation of six-membered boroxine (B1236090) rings involving three boronic acid moieties from different molecules, resulting in a cross-linked polymeric structure. This thermally activated cross-linking through boroxine formation with the elimination of water is a known characteristic of polymers containing boronic acids. nih.gov

The general mechanism for polyanhydride formation from dicarboxylic acids involves melt condensation polymerization, where the monomers are heated, often with a catalyst and under vacuum, to drive off water and form anhydride linkages. wikipedia.org A similar principle applies to the polymerization of this compound, where thermal treatment promotes the condensation of the di-boronic acid monomer.

Below is a table summarizing the types of anhydrides that can be formed from the dehydration of this compound.

| Anhydride Type | Formation Mechanism | Resulting Structure |

| Linear Anhydride | Intermolecular dehydration of two boronic acid groups. | A chain-like polymer with B-O-B linkages. |

| Cyclic Anhydride (Boroxine) | Intermolecular dehydration involving three boronic acid groups. | A cross-linked network containing six-membered (B-O)₃ rings. |

Controlled Deboronation Reactions and Their Synthetic Utility

Deboronation is a chemical reaction that involves the cleavage of a carbon-boron bond. In the context of this compound, this typically refers to protodeboronation, where the C-B bond is replaced by a C-H bond upon treatment with a proton source. wikipedia.org This reaction is a known side reaction in processes that utilize boronic acids, such as Suzuki coupling. wikipedia.org

Studies have shown that the rate of protodeboronation is highly dependent on the substrate and the reaction conditions, particularly pH. wikipedia.orgresearchgate.neted.ac.uk For vinyl boronic acids, including this compound, the rate of protodeboronation is generally observed to be very slow under typical aqueous conditions. researchgate.neted.ac.uk This relative stability makes the vinyl diboronic acid moiety a robust functional group.

However, controlled deboronation can be achieved under specific conditions and has significant synthetic utility. The boronic acid groups can act as temporary blocking or directing groups, which are later removed via a deboronation step. Furthermore, the use of D₂O as the proton source in a controlled deboronation reaction allows for the stereospecific introduction of deuterium, providing a route to isotopically labeled alkenes. researchgate.net

A key synthetic application arises from the cooperative effect of the two adjacent boronic acid groups. The presence of a neighboring boronate group in vicinal bis(boronic esters) has been shown to significantly accelerate transmetalation to copper. This enables site-selective cross-coupling reactions with various electrophiles, including a simple proton, effectively achieving a controlled mono-deboronation. organic-chemistry.org This allows for the sequential functionalization of the ethene backbone.

The table below outlines various methods for the controlled deboronation of boronic acids and their synthetic applications relevant to this compound.

| Deboronation Method | Reagents/Conditions | Synthetic Utility |

| Acid/Base Catalyzed Protodeboronation | Aqueous acid or base | Generally slow for vinyl boronic acids, can be forced under harsh conditions. researchgate.neted.ac.uk |

| Metal-Catalyzed Protodeboronation | Transition metals (e.g., Co, Au, Ag) with a proton source. researchgate.net | Mild conditions for removal of the boronic acid group. researchgate.net |

| Deuterodeboronation | D₂O with appropriate catalyst/conditions. | Synthesis of regiospecifically deuterated ethene. researchgate.net |

| Site-Selective Mono-deboronation | Copper-catalyzed reaction of the corresponding bis(boronic ester). organic-chemistry.org | Stepwise functionalization of the double bond. organic-chemistry.org |

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles is dictated by the electronic properties of both the carbon-carbon double bond and the boronic acid functional groups.

Reaction with Electrophiles:

The ethene double bond is an electron-rich region, making it susceptible to attack by electrophiles. libretexts.org This is a characteristic reaction of alkenes, known as electrophilic addition. libretexts.orgmsu.edu In this reaction, an electrophile adds across the double bond, leading to a saturated derivative. The reaction typically proceeds through a carbocation intermediate. libretexts.orgmsu.edu For the symmetrical this compound, the addition of an electrophile (E⁺) would initially form a carbocation intermediate stabilized by the adjacent boronic acid group. Subsequent attack by a nucleophile (Nu⁻) completes the addition.

Reaction with Nucleophiles:

Generally, electron-rich alkenes are not reactive towards nucleophiles. However, the boronic acid groups [-B(OH)₂] are electron-withdrawing. These groups decrease the electron density of the carbon-carbon double bond, potentially making it susceptible to nucleophilic attack, a reaction known as nucleophilic addition. This type of reaction is more common for alkenes substituted with strongly electron-withdrawing groups. The reaction would involve the attack of a nucleophile on one of the vinylic carbons, with the resulting negative charge being stabilized by the boronic acid group.

Furthermore, the boron atoms in the boronic acid groups are themselves electrophilic centers. They possess an empty p-orbital and can readily accept a pair of electrons from a nucleophile. This can lead to the formation of a tetracoordinate boronate species. This interaction is fundamental to the mechanism of many reactions involving boronic acids, including the Suzuki-Miyaura cross-coupling reaction.

The following table summarizes the expected reactivity of this compound with electrophiles and nucleophiles.

| Reactant Type | Reactive Site on this compound | Expected Reaction | Product Type |

| Electrophile (e.g., H⁺, Br₂) | Carbon-carbon double bond | Electrophilic Addition | 1,2-Disubstituted ethane (B1197151) derivative |

| Nucleophile (e.g., R-Li, Grignard reagents) | Boron atom | Nucleophilic Addition to Boron | Tetracoordinate boronate complex |

| Nucleophile (strong, e.g., Michael donors) | Carbon-carbon double bond (activated) | Conjugate (Michael) Addition | Substituted ethane-1,2-diyldiboronic acid derivative |

Advanced Applications Derived from Ethene 1,2 Diyldiboronic Acid Based Materials

Catalysis in Organic Transformations

Materials derived from ethene-1,2-diyldiboronic acid, particularly covalent organic frameworks (COFs), offer a platform for developing novel catalysts. The inherent porosity and the ability to functionalize the framework allow for the creation of active sites for various organic reactions.

Heterogeneous Catalysis within Framework Materials (e.g., Suzuki-Miyaura coupling)

Framework materials incorporating boronic acid functionalities are promising as heterogeneous catalysts for cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation, traditionally utilizes palladium catalysts. Anchoring these catalytic sites within a robust framework, such as one constructed using this compound, can offer significant advantages like catalyst recyclability and stability. beilstein-journals.orgnih.gov

While homogeneous catalysts face challenges in recovery and reuse, "heterogenizing" them onto a solid support like a COF provides a practical solution. beilstein-journals.org For instance, a polymer-supported N-heterocyclic carbene-palladium complex has been shown to be an effective and recyclable catalyst for the Suzuki-Miyaura cross-coupling of aryltriazenes with arylboronic acids. beilstein-journals.orgnih.gov This approach highlights the potential of incorporating catalytically active metals into frameworks built with linkers like this compound to create efficient and reusable heterogeneous catalysts. The porous nature of these frameworks can also facilitate the diffusion of reactants and products, enhancing catalytic efficiency.

A mild and efficient ligand-free Suzuki-Miyaura coupling reaction has also been developed using heterogeneous Pd/C as a catalyst in aqueous media at room temperature. nih.gov This demonstrates the feasibility of conducting these reactions under environmentally benign conditions, a goal that can be further advanced by designing stable and reusable framework-based catalysts.

| Catalyst System | Reactants | Key Advantage |

| Polymer-supported Pd–NHC complex | Aryltriazenes and arylboronic acids | Recyclable and retains high activity |

| Heterogeneous Pd/C | Aryl bromides/triflates and aryl boronic acids | Ligand-free, room temperature, aqueous media |

Activation of Carboxylic Acids and Alcohols as Catalysts

Boronic acids have emerged as valuable organocatalysts for the functionalization of hydroxy groups in a mild and selective manner. nih.gov The Lewis acidity of the boron center, combined with its ability to form reversible covalent bonds with hydroxyl-containing substrates, allows for the activation of alcohols and diols towards various transformations. nih.govresearchgate.net

Materials based on this compound can act as catalysts for the activation of carboxylic acids and alcohols. This catalytic activity stems from the ability of the boronic acid moiety to act as a Lewis acid, interacting with the hydroxyl or carboxyl groups. This interaction can facilitate subsequent reactions, such as esterification or acylation. For instance, boronic acids can catalyze the selective monophosphorylation of vicinal diols under mild conditions. nih.gov This process involves the formation of a tetravalent boronate adduct which enhances the nucleophilicity of one of the hydroxyl groups. nih.gov

Furthermore, the electrophilic activation of unsaturated carboxylic acids can be achieved through the formation of a covalent adduct with a boronic acid group, which lowers the LUMO of the acid and facilitates reactions like cycloadditions. mdpi.com The bifunctional nature of this compound allows for its incorporation into polymeric structures or frameworks, creating solid-state catalysts where these activation principles can be applied in a heterogeneous fashion.

| Application | Substrate | Activation Mechanism |

| Monophosphorylation | Vicinal diols | Nucleophilic activation via tetravalent boronate adduct |

| Cycloaddition | Unsaturated carboxylic acids | Electrophilic activation by lowering the LUMO |

| Selective Oxidation | 1,2-diols | Activation through boronate ester formation |

Optoelectronic Materials

The conjugated system of this compound and its ability to form extended, ordered structures make it a candidate for applications in optoelectronic devices. When incorporated into COFs or other polymeric materials, it can contribute to desirable electronic properties such as charge transport and luminescence.

Incorporation into Organic Light-Emitting Diodes (OLEDs) and Field-Effect Transistors (FETs)

Organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) are key components of modern flexible electronics. researchgate.netresearchgate.netsigmaaldrich.com The performance of these devices is highly dependent on the charge transport and emissive properties of the organic materials used. sigmaaldrich.com Materials incorporating diboron (B99234) compounds have shown promise in high-efficiency OLEDs. edinst.com For example, a diboron-based green emitter utilizing thermally activated delayed fluorescence (TADF) achieved a high external quantum efficiency of 37.8%. edinst.com The incorporation of this compound into the backbone of conjugated polymers or as a linker in COFs could lead to materials with tailored electronic properties for use in the emissive or charge-transport layers of OLEDs. sigmaaldrich.comossila.com

In the realm of OFETs, boronic acid functionalization has been explored for sensing applications. An extended-gate OFET functionalized with a phenylboronic acid monolayer was successfully used for the electrical detection of saccharides in water. rsc.org This suggests that frameworks built from this compound could be integrated into FET architectures to create novel sensors. The charge transport within such framework-based thin films would be a critical parameter for device performance. aps.orgresearchgate.net

Charge-Carrier Transport Studies in Framework Thin Films

The efficiency of optoelectronic devices is fundamentally linked to the mobility of charge carriers within the active material. aps.orgnih.gov Covalent organic frameworks, due to their crystalline and porous nature, offer a unique platform to study directional charge transport. Highly oriented thin films of COFs can be grown on conductive substrates, allowing for the investigation of charge mobility along specific crystallographic directions. acs.org

A study on oriented thin films of a benzodithiophene-containing COF (BDT-COF), synthesized from a diboronic acid linker, demonstrated directional charge transport. acs.org By fabricating hole-only devices, the columnar hole mobility of the BDT-COF films was investigated, revealing that charge transport is feasible along the stacked molecular columns and is dependent on the film thickness. acs.org Such studies are crucial for understanding the intrinsic transport properties of these materials and for designing new COFs based on linkers like this compound with optimized charge-carrier mobilities for electronic applications. The ability to form well-ordered thin films is key to minimizing defects and grain boundaries that can impede charge transport. aps.orgnih.gov

| Material | Application | Key Finding |

| Benzodithiophene COF Thin Film | Charge Transport Study | Directional hole mobility along molecular columns, dependent on film thickness. acs.org |

| BiOI Thin Films | Photovoltaics | Exhibits bandlike transport with good room-temperature mobility (~3 cm²/Vs). nih.gov |

| Sexithienyl Thin Films | Organic FETs | The first two molecular layers next to the dielectric interface dominate charge transport. aps.org |

Gas Adsorption and Separation in Porous Frameworks

The synthesis of porous frameworks, such as COFs, using this compound as a building block can lead to materials with high surface areas and tunable pore sizes, making them excellent candidates for gas adsorption and separation. researchgate.netnih.gov The chemical environment within the pores can be engineered to have specific interactions with different gas molecules.

The separation of ethane (B1197151) and ethylene (B1197577) is a critical and energy-intensive process in the chemical industry. researchgate.netresearchgate.net Porous materials like metal-organic frameworks (MOFs) and COFs are being extensively studied as potential adsorbents to replace cryogenic distillation. researchgate.netrsc.orgsci-hub.se The performance of these materials is dictated by their pore size, shape, and the presence of specific binding sites that can differentiate between the two similar-sized molecules. researchgate.netsci-hub.se

Frameworks constructed with this compound can be designed to have ultramicropores that are optimal for selective gas uptake. researchgate.net Boric acid-functionalized COFs have been shown to selectively adsorb cis-diol-containing compounds, demonstrating the specific affinity of the boronic acid group. researchgate.netnih.gov While not directly targeting ethane/ethylene, this highlights the principle of using functionalized linkers to achieve selective adsorption. The introduction of functional groups or open metal sites within the framework can enhance the interaction with specific gas molecules, leading to improved selectivity. nrel.gov For example, COFs containing ethylene functional groups have been studied for their role in CO2 photoreduction, indicating the potential for the ethene linker itself to participate in interactions with adsorbed molecules. nih.gov The development of COF-supported metallocene catalysts for ethylene polymerization further underscores the compatibility of these frameworks with ethylene chemistry. nih.gov

| Framework Type | Target Separation/Application | Separation Principle |

| Boric-Acid-Functionalized COFs | cis-diol compounds | Affinity reaction between phenylboronic acid and cis-diol. researchgate.netnih.gov |

| Metal-Organic Frameworks (MOFs) | Ethane/Ethylene | Preferential binding to Fe-peroxo sites or molecular sieving based on pore size. researchgate.netresearchgate.net |

| Covalent Organic Frameworks (COFs) | Ethylene Glycol/1,2-Butanediol | Difference in isosteric heat of adsorption and largest cavity diameter. nih.gov |

Sensing Platforms and Molecular Recognition Devices

Materials derived from this compound are highly promising for the development of advanced sensing platforms and molecular recognition devices. The core of this functionality lies in the ability of the boronic acid groups to form reversible covalent bonds with compounds containing cis-1,2- or 1,3-diol functionalities. nih.govnih.gov This specific interaction forms the basis for creating highly selective synthetic receptors for a wide range of biologically and environmentally important molecules.

The diboronic acid configuration, where two boronic acid groups are held in a fixed spatial arrangement by the ethene bridge, is particularly advantageous. This structure allows for the creation of a binding pocket that can show enhanced affinity and selectivity for specific saccharides, most notably glucose, compared to monoboronic acid sensors. mdpi.comnih.gov The precise geometry and distance between the two boronic acid groups can be tailored to match the diol spacing in the target analyte, enabling stronger and more selective binding. nih.govnih.gov

Fluorescent Sensors

A major application of diboronic acid derivatives is in fluorescent sensors. rsc.org The sensing mechanism often relies on photoinduced electron transfer (PET). In these systems, the boronic acid acts as a Lewis acid and is positioned near a fluorophore. mdpi.com

"Turn-On" Fluorescence: In the unbound state, the boronic acid group can quench the fluorescence of the nearby fluorophore through the PET process. mdpi.com

Analyte Binding: When a target diol molecule binds to the diboronic acid, a stable cyclic boronate ester is formed. acs.org This binding event alters the electronic properties of the boron atom, increasing its acidity and inhibiting the PET process.

Signal Generation: The inhibition of PET restores the emission from the fluorophore, resulting in a "turn-on" fluorescent signal that is proportional to the concentration of the analyte. acs.orgresearchgate.net

Anthracene-based diboronic acids are a well-studied class of such sensors, demonstrating significant fluorescence enhancement upon binding to glucose. nih.govacs.org The binding constants for these interactions can be very high, indicating strong affinity.

Electrochemical Sensors

Beyond optical detection, diboronic acid-based materials are integrated into electrochemical sensing platforms. nih.gov These sensors can be fabricated by immobilizing a diboronic acid derivative onto an electrode surface. nih.gov The binding of a diol analyte at the electrode interface alters the local electrochemical environment. This change can be measured using techniques like cyclic voltammetry (CV) or electrochemical impedance spectroscopy (EIS) with a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ pair. nih.gov For example, the binding of glucose can facilitate electron transfer at the electrode surface, leading to an increased peak current in CV or a decreased charge transfer resistance in EIS, providing a quantifiable signal. nih.gov

The table below summarizes the performance of various diboronic acid-based sensors in detecting different analytes.

| Sensor Type | Analyte | Sensing Mechanism | Key Performance Metric | Reference |

| Fluorescent | Glucose | Photoinduced Electron Transfer (PET) | Binding Constant (K): 6489.5 M⁻¹ | acs.org |

| Fluorescent | Monosaccharides | PET, Excimer Emission | High selectivity for glucose over fructose | mdpi.com |

| Electrochemical | Glucose | Interfacial Binding, Redox Probe | Limit of Detection (LOD): 21.5 mg/dL (EIS) | nih.gov |

| Electrochemical | Dopamine | Electropolymerized Molecularly Imprinted Polymer | Detection in human plasma | nih.gov |

| Fluorescent | Adenosine | PET, Fluorescence Enhancement | Fast response (< 30 s) in urine samples | researchgate.net |

| Polymeric | Catechols | Boronate Ester-Catechol Complex Formation | Formation of core-cross-linked micelles | mdpi.com |

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The practical application of Ethene-1,2-diyldiboronic acid hinges on the availability of efficient and selective synthetic methods. Traditional routes often suffer from limitations such as low yields, harsh reaction conditions, and the formation of undesirable byproducts. Consequently, a significant research thrust is dedicated to the development of novel synthetic strategies that offer improved performance.

Key areas of exploration include the design of new catalysts and the optimization of reaction parameters to enhance both the yield and the purity of the final product. Researchers are investigating innovative approaches that promise to make the synthesis of this compound and its derivatives more scalable and cost-effective.

Table 1: Comparison of Synthetic Routes for Boronic Acid Derivatives

| Synthetic Method | Typical Conditions | Advantages | Disadvantages |

| Traditional Borylation | Strong bases, cryogenic temperatures | Well-established | Low yields, poor selectivity |

| Catalytic Borylation | Transition metal catalysts, milder conditions | Higher yields, improved selectivity | Catalyst cost and removal |

| Electrochemical Synthesis | Electric current to drive the reaction | Potential for high efficiency and control | Requires specialized equipment |

Rational Design of this compound-Based Functional Materials

The unique molecular structure of this compound makes it an ideal candidate for the rational design of functional materials with tailored properties. The boronic acid groups can participate in a variety of chemical interactions, including the formation of covalent organic frameworks (COFs) and self-assembled monolayers.

Scientists are leveraging computational modeling and theoretical calculations to predict the properties of materials incorporating this compound. This "materials-by-design" approach allows for the creation of materials with specific electronic, optical, or catalytic functionalities. For instance, the incorporation of this compound into polymers can lead to materials with enhanced thermal stability and conductivity.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

The convergence of materials science with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new materials. These powerful computational tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development cycle.

In the context of this compound, AI and ML algorithms can be employed to:

Predict the outcomes of synthetic reactions , leading to the optimization of reaction conditions and the discovery of novel synthetic pathways.

Screen virtual libraries of this compound derivatives to identify candidates with desired properties for specific applications.

Accelerate the analysis of experimental data , enabling a more rapid understanding of structure-property relationships.

This integration of AI and ML is expected to be a transformative force in the exploration of the chemical space around this compound.

Exploration of this compound in Bio-inspired Chemistry (excluding clinical/therapeutic)

Nature often serves as a source of inspiration for the design of novel chemical systems. The principles of molecular recognition and self-assembly observed in biological systems are being applied to the development of new materials based on this compound. The ability of boronic acids to reversibly bind with diols, a common functional group in sugars and other biological molecules, is a key aspect of this research.

This has led to the exploration of this compound in the development of:

Sensors for the detection of saccharides , which could have applications in environmental monitoring and food safety.

Self-healing materials that can repair themselves upon damage, mimicking the regenerative capabilities of biological tissues.

Responsive materials that change their properties in response to external stimuli, such as changes in pH or the presence of specific molecules.

This area of research, which specifically excludes clinical and therapeutic applications, is focused on harnessing the principles of bio-inspired design to create advanced functional materials.

Advanced Characterization Techniques for In Operando Studies of this compound-Based Systems

To fully understand and optimize the performance of materials based on this compound, it is crucial to study their behavior under real-world operating conditions. In operando characterization techniques allow researchers to observe the dynamic changes in a material's structure and properties as it is functioning.

Advanced techniques such as in operando spectroscopy and microscopy provide invaluable insights into reaction mechanisms, degradation pathways, and the evolution of material morphology. This information is critical for the rational design of more robust and efficient materials.

Table 2: Advanced Characterization Techniques for this compound Systems

| Technique | Information Obtained | Application |

| In Operando Raman Spectroscopy | Vibrational modes of molecules | Monitoring chemical reactions in real-time |

| In Operando X-ray Diffraction | Crystalline structure and phase transitions | Studying changes in material structure during operation |

| In Operando Atomic Force Microscopy | Surface morphology and topography | Visualizing the self-assembly of molecules |

The continued development and application of these advanced characterization techniques will be instrumental in advancing the understanding and application of this compound-based systems.

Conclusion

Summary of Key Research Advances

Research concerning organoboronic acids has rapidly expanded, establishing them as pivotal compounds in synthetic and materials chemistry. While specific studies focusing solely on the parent molecule, ethene-1,2-diyldiboronic acid, are not extensively detailed in the literature, significant advances in the chemistry of related bifunctional and vinylboronic acids provide a clear framework for its importance and potential.

Key progress has been made in the synthesis of vinylboronic acids and their esters, which are the fundamental components of this compound. Methodologies such as the palladium-catalyzed cross-coupling of 1-alkenyl halides with bis(pinacolato)diboron (B136004) and the hydroboration of alkynes have become reliable routes to these structures. organic-chemistry.org The development of protected forms of vinylboronic acids, such as those shielded by anthranilamide, has improved their utility in radical polymerizations, allowing for the synthesis of copolymers that were previously difficult to access.

The most significant application of diboronic acids has been in the field of materials science, particularly in the bottom-up synthesis of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net Research has demonstrated that diboronic acids can undergo self-condensation to form highly ordered, porous, two-dimensional (2D) crystalline polymers linked by planar boroxine (B1236090) rings. rsc.orgacs.org This strategy allows for the creation of isoreticular COFs, where the pore size and properties can be systematically tuned by altering the length and functionality of the organic linker separating the two boronic acid groups. acs.orgresearchgate.net Furthermore, bifunctional boronic acids are recognized for their role in constructing supramolecular assemblies through reversible covalent bonding with diols or dative bonding with Lewis bases, leading to the formation of smart materials like gels and hierarchical nanostructures. acs.orgresearchgate.net

Outlook for this compound in Diversified Chemical Disciplines

The unique structural attributes of this compound—a rigid, planar, and conjugated ethene linker connecting two versatile boronic acid moieties—position it as a compound with considerable future potential across several chemical disciplines.

Materials Science: The most immediate and promising application lies in the synthesis of 2D COFs. nih.gov this compound would serve as one of the shortest linear, conjugated linkers, leading to the formation of COFs with small, well-defined pores and a high density of boron-containing nodes. These materials are expected to exhibit interesting electronic properties, thermal stability, and porosity, making them candidates for applications in gas storage, catalysis, and organic electronics. nih.govnih.gov The reversible nature of boronic ester formation would facilitate the synthesis of highly crystalline frameworks. rsc.org

Organic and Polymer Synthesis: In organic synthesis, the compound is a valuable bifunctional building block. It can act as a monomer in step-growth polymerization via Suzuki-Miyaura cross-coupling reactions with aromatic dihalides. This would produce fully conjugated polymers with potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaics. The vinylboronic acid functionalities also participate in other transformations, including conjugate additions and Chan-Lam couplings, expanding their synthetic utility. nih.gov

Sensor Technology: There is a strong outlook for the use of this compound derivatives in chemical sensing. Diboronic acids are well-established as receptors for saccharides, as the two boronic acid groups can bind cooperatively to the cis-diol moieties of sugars like glucose. acs.orgnih.gov By incorporating the this compound unit into a larger fluorophore, its binding to a target analyte would alter the electronic structure of the system, resulting in a detectable change in fluorescence. acs.orgrsc.org This principle is the basis for creating highly sensitive and selective fluorescent sensors for continuous glucose monitoring and other diagnostic applications. acs.orgmdpi.com

Supramolecular Chemistry: The defined linear geometry and the ability of the boronic acid groups to form reversible covalent bonds with diols make this molecule an excellent candidate for constructing complex supramolecular architectures. d-nb.infonih.gov It can be used as a rigid building block to create discrete molecular cages, linear supramolecular polymers, and stimuli-responsive gels through interaction with multifunctional diols or polyols. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethene-1,2-diyldiboronic acid, and how can purity (>97%) be validated?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or palladium-catalyzed borylation. Purity is assessed via HPLC coupled with mass spectrometry (LC-MS) and B NMR spectroscopy. For crystalline samples, single-crystal X-ray diffraction (SHELXL refinement) confirms structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- H/C NMR : Identifies proton environments and confirms boronic acid group integration.

- B NMR : Quantifies boron chemical shifts (δ ~30 ppm for boronic acids).

- FT-IR : Detects B-O and B-C stretching vibrations (1200–1350 cm).

- X-ray crystallography : Resolves bond lengths and angles (use SHELXL for refinement; ensure data redundancy ≥90% for reliability) .

Q. How can researchers design experiments to investigate this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Control Variables : Catalyst loading (e.g., Pd(PPh)), solvent polarity (THF vs. DMF), and temperature.

- Kinetic Studies : Monitor reaction progress via GC-MS or in situ B NMR.

- Byproduct Analysis : Use TLC or HPLC to identify undesired dimerization or hydrolysis products .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict this compound’s behavior in metal-organic frameworks (MOFs)?

- Methodological Answer :

- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate bond dissociation energies and electron density maps.

- MOF Design : Simulate pore functionalization by substituting carboxylate linkers with boronic acid groups (reference MOF-5 topology from ).

- Validation : Compare simulated XRD patterns with experimental data (use Materials Studio or VASP) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected B NMR shifts) during characterization?

- Methodological Answer :

- Error Source Analysis : Check for hydrolysis (boronic acid → boroxine) or solvent interactions (e.g., DMSO coordination).

- Dynamic NMR : Probe exchange processes at variable temperatures.

- Supplementary Techniques : Pair XPS (B 1s binding energy ~193 eV) with Raman spectroscopy to confirm oxidation states .

Q. How can researchers systematically evaluate this compound’s stability under varying humidity and pH conditions?

- Methodological Answer :

- Accelerated Aging Tests : Expose samples to 40–80% relative humidity (25–60°C) for 1–4 weeks.

- Analytical Workflow :

- TGA/DSC : Track decomposition temperatures.

- pH Titration : Monitor boronic acid → boronate conversion (pKa ~8.5).

- Crystallinity Assessment : Compare pre-/post-stability XRD patterns .

Q. What experimental and theoretical approaches address discrepancies in crystallographic data (e.g., twinning or disorder)?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to reduce noise.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. For disorder, employ PART/SUMP constraints.

- Validation Tools : Check R (<5%) and CCDC deposition standards .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Report exact stoichiometry, catalyst batches, and inert atmosphere conditions (Ar/N).

- Open Data : Share raw NMR/XRD files in repositories like Zenodo or CCDC.

- Collaborative Validation : Cross-verify results with independent labs using blinded samples .

Q. What frameworks guide the formulation of novel research questions about boronic acid-based materials?

- Methodological Answer :

- PICO/T Framework : Define Population (e.g., MOFs), Intervention (functionalization), Comparison (carboxylate vs. boronic acid linkers), Outcome (gas adsorption capacity).

- Evidence Synthesis : Use systematic reviews (e.g., PRISMA) to identify gaps in boron-MOF literature .

Data Presentation and Analysis

Table 1 : Key Analytical Parameters for this compound

| Technique | Key Metrics | Reference |

|---|---|---|

| B NMR | δ = 28–32 ppm (quartet, J ~140 Hz) | |

| X-ray Diffraction | Space group: P2/c; Z = 4 | |

| TGA | Decomposition onset: 220–240°C | |

| BET Surface Area | MOF-functionalized: 800–1200 m/g |

Table 2 : Common Contradictions and Resolutions in Boronic Acid Research

| Issue | Resolution Strategy |

|---|---|

| Unstable crystallinity | Use glovebox for crystal mounting |

| Ambiguous B shifts | Validate with XPS/B XANES |

| MOF porosity loss | Pre-activate at 150°C under vacuum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.